molecular formula C22H23FN2O2S2 B2924469 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 898407-93-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2924469
CAS RN: 898407-93-7
M. Wt: 430.56
InChI Key: FXYYNVMPWKZJDI-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN2O2S2 and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Syntheses of Fluorinated Isoquinolines and Quinolines Isoquinoline derivatives, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide, are synthesized via intramolecular substitution that facilitates the creation of fluorinated isoquinolines and quinolines. This method involves the treatment of base-induced sulfonamides with difluorovinyl and difluoroallyl precursors, leading to high yields of the desired fluorinated heterocycles (Ichikawa et al., 2006).

Complexation Studies with Zinc Ions Research on analogous fluorophores to this compound has been conducted to understand their complexation with metal ions like Zn2+. These studies are crucial for developing specific fluorophores that can act as probes or therapeutic agents, demonstrating their potential in detecting or interacting with metal ions in biological systems (Coleman et al., 2010).

Biological Evaluation and Molecular Docking

Anticancer Activity Quinazolinone-based derivatives exhibit potent inhibitory activities against VEGFR-2 and EGFR tyrosine kinases, highlighting their potential as anticancer agents. Such compounds, by virtue of their structural similarity to this compound, are critical for understanding the molecular underpinnings of cancer and developing new therapeutic strategies (Riadi et al., 2021).

Environmental Impact and Detection Methods

Detection of Pharmaceuticals in Waste Streams The environmental impact of pharmaceuticals, including compounds related to this compound, has been a growing concern. Methods for detecting low concentrations of pharmaceuticals in industrial waste streams have been developed, showcasing the importance of monitoring and managing the environmental footprint of these compounds (Deegan et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S2/c1-16-13-19(23)8-9-22(16)29(26,27)24-14-20(21-7-4-12-28-21)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,20,24H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYYNVMPWKZJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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